

2-Bromo-5-fluoro-4-iodopyridine molecular weight

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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-iodopyridine

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An In-Depth Technical Guide to **2-Bromo-5-fluoro-4-iodopyridine**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-5-fluoro-4-iodopyridine**, a strategically important halogenated heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, with a focus on its molecular weight and structure, which are foundational to its utility. The central theme of this guide is the principle of regioselective reactivity, a consequence of the differential lability of its carbon-halogen bonds, which enables chemists to perform sequential and controlled cross-coupling reactions. This document details synthetic considerations, robust analytical methods for quality control, and its proven applications in the synthesis of complex molecular architectures for drug discovery. Detailed protocols for handling, safety, and experimental procedures are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this versatile reagent in their work.

Core Physicochemical Properties

2-Bromo-5-fluoro-4-iodopyridine is a polysubstituted pyridine ring, a scaffold frequently found in pharmaceuticals.^[1] Its utility is derived from the precise arrangement and distinct electronic nature of its three halogen substituents. The fundamental properties of this compound are crucial for its application in synthesis, dictating reaction stoichiometry, analytical characterization, and handling procedures.

The molecular formula of **2-Bromo-5-fluoro-4-iodopyridine** is C₅H₂BrFIN, yielding a molecular weight of 301.88 g/mol .^[2] This value is essential for all stoichiometric calculations in reaction planning and for mass spectrometry analysis.

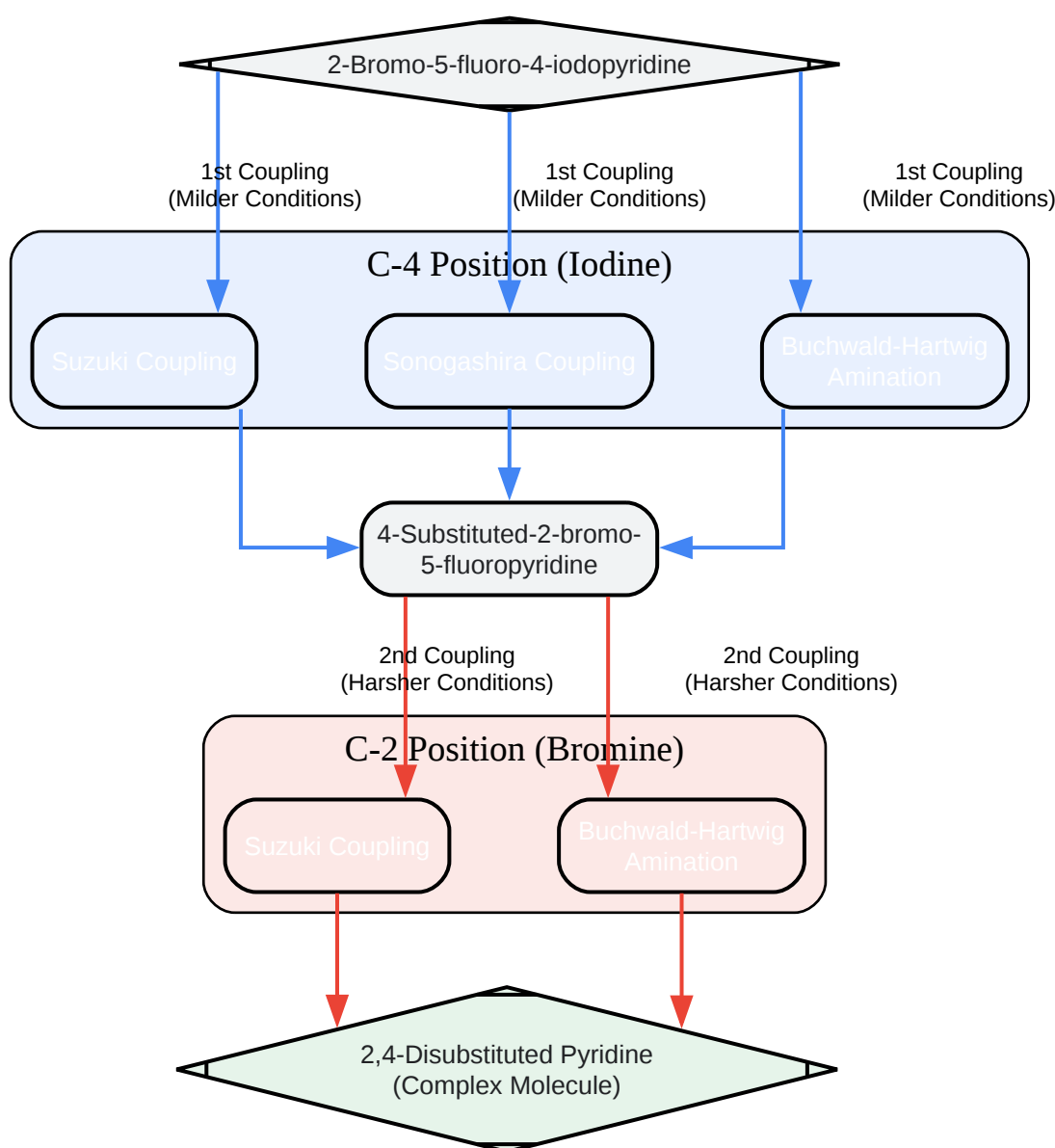
Table 1: Physicochemical Properties of **2-Bromo-5-fluoro-4-iodopyridine**

Property	Value	Source
Molecular Weight	301.88 g/mol	^[2]
Molecular Formula	C ₅ H ₂ BrFIN	^[2]
CAS Number	1061357-89-8	^[2] ^[3]
Boiling Point	266.8 ± 40.0 °C at 760 mmHg (Predicted)	^[2]
Storage Conditions	2-8°C, protect from light, stored under inert gas (Nitrogen)	^[2]
Purity	Typically ≥98%	^[2]

The Principle of Regioselective Reactivity

The synthetic power of **2-Bromo-5-fluoro-4-iodopyridine** lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations—the rate of oxidative addition to the palladium(0) catalyst is significantly faster for the carbon-iodine (C-I) bond than for the carbon-bromine (C-Br) bond.^[1]^[4] This predictable regioselectivity is the cornerstone of its strategic utility, allowing for a stepwise functionalization approach that is invaluable for the controlled construction of complex drug candidates.^[1]^[5]

This hierarchy enables chemists to first perform a selective coupling reaction at the highly reactive C-4 position (iodine) while leaving the C-2 position (bromine) intact for a subsequent, different coupling reaction under potentially more forcing conditions.



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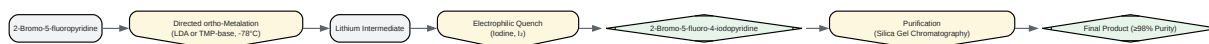
Caption: Regioselective coupling workflow for **2-Bromo-5-fluoro-4-iodopyridine**.

Synthetic Pathways and Methodologies

The synthesis of polysubstituted pyridines often involves multi-step sequences. While specific proprietary synthesis routes for **2-Bromo-5-fluoro-4-iodopyridine** are not always public, a logical and chemically sound pathway can be devised based on established organic chemistry principles, such as directed ortho-metalation and halogen dance reactions, which are used for similar halogen-rich pyridines.^{[6][7]}

Proposed Synthetic Workflow

A plausible synthetic route starts from a more readily available precursor, such as 2-bromo-5-fluoropyridine. The workflow involves directed lithiation and subsequent quenching with an iodinating agent.



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Caption: Proposed synthetic workflow for **2-Bromo-5-fluoro-4-iodopyridine**.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine

As a key starting material, the synthesis of 2-bromo-5-fluoropyridine is a critical first step. The following protocol is based on a standard Sandmeyer-type reaction from 2-amino-5-fluoropyridine.[8]

- **Vessel Preparation:** To a jacketed reactor maintained at 0-5 °C, add 48% hydrobromic acid (5.1 eq).
- **Amine Addition:** Slowly add 2-amino-5-fluoropyridine (1.0 eq) in portions, ensuring the temperature remains below 5 °C.
- **Diazotization:** In a separate vessel, prepare a solution of sodium nitrite (2.5 eq) and bromine (3.0 eq) in water.
- **Reaction:** Add the sodium nitrite/bromine solution dropwise to the reactor over 1-2 hours. A release of nitrogen gas will be observed. Maintain the temperature at 0-5 °C.
- **Stirring:** Allow the reaction mixture to stir for an additional hour at 0-5 °C after the addition is complete.

- **Quenching & Neutralization:** Quench the reaction by carefully adding a concentrated acid, followed by slow neutralization with a 32% sodium hydroxide solution until the pH is basic.
- **Extraction:** Extract the aqueous mixture three times with diethyl ether.
- **Washing & Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the solution and concentrate it under reduced pressure. Purify the crude product via flash chromatography on silica gel to yield 2-bromo-5-fluoropyridine as a light yellow solid.^[8]

Analytical Characterization and Quality Control

Verifying the identity, purity, and integrity of **2-Bromo-5-fluoro-4-iodopyridine** is paramount for its reliable use in research and development. A combination of chromatographic and spectroscopic techniques is employed.

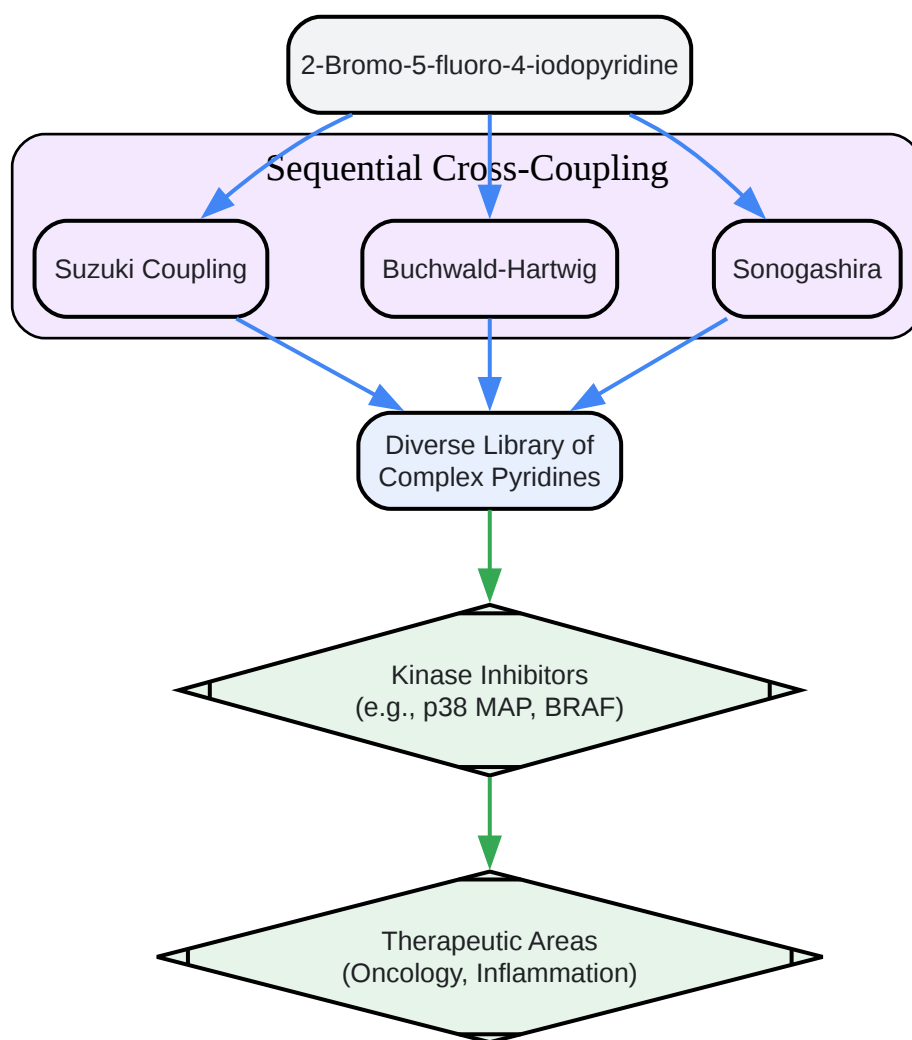
- **High-Performance Liquid Chromatography (HPLC):** The primary technique for assessing purity. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the main peak.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** Confirms the molecular weight of the compound by coupling the separation power of HPLC with the detection capability of a mass spectrometer. The observed mass should correspond to the calculated molecular weight (301.88 g/mol).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides unambiguous structural confirmation. ¹H NMR will show the aromatic protons, while ¹⁹F NMR and ¹³C NMR will confirm the presence and position of the fluorine and unique carbon atoms, respectively.

Applications in Modern Drug Discovery

Halogenated pyridines are indispensable building blocks for creating diverse molecular libraries.^{[1][4]} **2-Bromo-5-fluoro-4-iodopyridine** is particularly valued in programs targeting

kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammation.[1][5]

The ability to selectively introduce different functionalities at the C-4 and C-2 positions allows for the rapid synthesis of analogues to explore the structure-activity relationship (SAR) of a lead compound. For example, a Suzuki coupling at the C-4 position can install a key aryl or heteroaryl group for target binding, while a subsequent Buchwald-Hartwig amination at the C-2 position can add a solubilizing group or another vector to interact with the protein target.



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Caption: Application of the building block in drug discovery pipelines.

Safety and Handling Protocols

Proper handling of **2-Bromo-5-fluoro-4-iodopyridine** is essential to ensure laboratory safety. The compound should be treated as a hazardous chemical.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed. [2]H315: Causes skin irritation. [2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]

Protocol for Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]
- Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10]
- Dispensing: When weighing and dispensing the solid, use engineering controls to minimize dust generation.
- Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for chemical storage.[11] As recommended, store at 2-8°C under an inert nitrogen atmosphere to maintain stability.[2]
- Spill Response: In case of a spill, evacuate the area. Use dry cleanup procedures; avoid generating dust.[10] Collect the material in a sealed container for proper disposal. Do not allow the chemical to enter drains.
- First Aid:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

- In Case of Skin Contact: Immediately wash off with soap and plenty of water.[12]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][12]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

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